molecular formula C15H12F2N4O B12620469 6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-95-6

6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12620469
CAS No.: 917759-95-6
M. Wt: 302.28 g/mol
InChI Key: NNXDBPPJXRKCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2,4-difluorophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Ethoxylation: The ethoxy group is introduced via an alkylation reaction, typically using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of other valuable compounds and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: This compound shares a similar pyridopyrimidine core but has a different substituent pattern.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, presenting structural similarities and diverse biological activities.

Uniqueness

6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group and the ethoxy group enhances its potential as a kinase inhibitor and its applicability in various research fields.

Properties

CAS No.

917759-95-6

Molecular Formula

C15H12F2N4O

Molecular Weight

302.28 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-4-3-8(16)7-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

NNXDBPPJXRKCJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.